![molecular formula C17H15N5O B5123158 2-[2-(1H-benzimidazol-1-ylmethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5123158.png)
2-[2-(1H-benzimidazol-1-ylmethyl)-1H-benzimidazol-1-yl]acetamide
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Overview
Description
2-[2-(1H-benzimidazol-1-ylmethyl)-1H-benzimidazol-1-yl]acetamide, also known as BIM-2, is a chemical compound that has been widely studied for its potential applications in scientific research. BIM-2 is a benzimidazole derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The exact mechanism of action of 2-[2-(1H-benzimidazol-1-ylmethyl)-1H-benzimidazol-1-yl]acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 2-[2-(1H-benzimidazol-1-ylmethyl)-1H-benzimidazol-1-yl]acetamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In T cells, 2-[2-(1H-benzimidazol-1-ylmethyl)-1H-benzimidazol-1-yl]acetamide has been shown to inhibit the activation of the protein kinase C (PKC) pathway, which is involved in T cell activation and proliferation.
Biochemical and Physiological Effects:
2-[2-(1H-benzimidazol-1-ylmethyl)-1H-benzimidazol-1-yl]acetamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis (programmed cell death), and the modulation of immune responses. In addition, 2-[2-(1H-benzimidazol-1-ylmethyl)-1H-benzimidazol-1-yl]acetamide has been shown to have anxiolytic effects, reducing anxiety in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[2-(1H-benzimidazol-1-ylmethyl)-1H-benzimidazol-1-yl]acetamide in lab experiments is its specificity for certain enzymes and signaling pathways, allowing researchers to study the effects of inhibiting these targets in a controlled manner. However, one limitation of using 2-[2-(1H-benzimidazol-1-ylmethyl)-1H-benzimidazol-1-yl]acetamide is its potential toxicity, which may limit its use in certain experimental settings.
Future Directions
There are many potential future directions for research on 2-[2-(1H-benzimidazol-1-ylmethyl)-1H-benzimidazol-1-yl]acetamide, including further studies on its mechanism of action, its potential applications in cancer research and immunology, and its potential use as an anxiolytic agent. Additionally, further studies on the toxicity and safety of 2-[2-(1H-benzimidazol-1-ylmethyl)-1H-benzimidazol-1-yl]acetamide may be warranted to determine its potential as a therapeutic agent.
Synthesis Methods
2-[2-(1H-benzimidazol-1-ylmethyl)-1H-benzimidazol-1-yl]acetamide can be synthesized using a variety of methods, including the reaction of 2-bromoacetophenone with 1,2-diaminobenzene in the presence of a base such as potassium carbonate. Other methods involve the use of different starting materials and reaction conditions, but all involve the formation of the benzimidazole ring system.
Scientific Research Applications
2-[2-(1H-benzimidazol-1-ylmethyl)-1H-benzimidazol-1-yl]acetamide has been studied for its potential applications in a variety of scientific research areas, including cancer research, neurobiology, and immunology. In cancer research, 2-[2-(1H-benzimidazol-1-ylmethyl)-1H-benzimidazol-1-yl]acetamide has been shown to inhibit the growth of certain types of cancer cells, including breast cancer and leukemia cells. In neurobiology, 2-[2-(1H-benzimidazol-1-ylmethyl)-1H-benzimidazol-1-yl]acetamide has been shown to have anxiolytic effects, reducing anxiety in animal models. In immunology, 2-[2-(1H-benzimidazol-1-ylmethyl)-1H-benzimidazol-1-yl]acetamide has been shown to inhibit the activation of T cells, suggesting a potential role in the treatment of autoimmune diseases.
properties
IUPAC Name |
2-[2-(benzimidazol-1-ylmethyl)benzimidazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O/c18-16(23)9-22-15-8-4-2-6-13(15)20-17(22)10-21-11-19-12-5-1-3-7-14(12)21/h1-8,11H,9-10H2,(H2,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGYSPIDNQBCSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC3=NC4=CC=CC=C4N3CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Benzimidazol-1-ylmethyl)benzimidazol-1-yl]acetamide |
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